Methyl 2-((3-phenylpropyl)amino)acetate
Description
Methyl 2-((3-phenylpropyl)amino)acetate is an ester derivative featuring a 3-phenylpropylamine moiety linked to a methyl acetate group. Its structure combines aromatic (phenyl) and aliphatic (propyl) components with an ester functional group, enabling diverse reactivity and applications in drug design .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-(3-phenylpropylamino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)10-13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 |
InChI Key |
WCHDMHHUUWYIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Modified Backbones
a) Methyl 2-((1-methoxy-4-(((3-phenylpropyl)amino)methyl)naphthalen-2-yl)thio)acetate (5-III)
- Structure : Incorporates a naphthalene ring, methoxy group, and thioether linkage.
- Synthesis : Derived from 4-III via silica gel chromatography (82% yield) .
- Key Data :
b) 3-Phenylpropyl 2-((2-(tert-butoxycarbonylamino)ethyl)(1-methylimidazol-2-yl)methyl)amino)acetate (L3.2-Boc)
- Structure : Features a Boc-protected amine and imidazole ring.
- Synthesis : Achieved via reductive amination and benzyl group removal (20% overall yield) .
- Properties : Enhanced stability due to Boc protection; imidazole moiety may facilitate metal coordination .
c) Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate
- Structure : Ethyl ester variant with Boc-protected propylamine.
- Safety Data : Molecular weight 260.33 g/mol; CAS 258332-57-7. Higher volatility compared to methyl esters .
Derivatives with Halogen or Heterocyclic Substituents
a) N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
- Structure : Fluorine-substituted benzoyl group on a tyrosine-phenylalanine backbone.
- Role : Enhanced metabolic stability and binding affinity due to fluorine’s electronegativity .
b) 5-[3-(4-Benzyl-piperazin-1-yl)-phenyl]-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl-(3-trifluoromethyl-phenyl)-amide (71i)
- Structure : Spirocyclic core with trifluoromethyl and piperazine groups.
- Synthesis : 12% yield via Buchwald-Hartwig coupling; 1H NMR δ 0.70–1.15 ppm (cyclopropane protons) .
Key Observations:
- Synthetic Efficiency : Compounds with simpler backbones (e.g., 5-III) show higher yields (82%) compared to spirocyclic derivatives (12% for 71i) .
- Substituent Effects: Fluorine and chlorine atoms improve bioactivity but complicate synthesis .
Functional Group Impact on Reactivity
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